molecular formula C9H6ClF3N2 B8076717 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline

4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline

Cat. No.: B8076717
M. Wt: 234.60 g/mol
InChI Key: GOAVAUCQUKISCZ-UHFFFAOYSA-N
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Description

4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline (CAS: 16499-63-1) is a heterocyclic compound featuring a partially saturated quinazoline backbone with chlorine and trifluoromethyl substituents at positions 4 and 5, respectively. The 3,4-dihydro configuration introduces partial saturation, reducing aromaticity and increasing structural flexibility compared to fully aromatic quinazolines. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the chloro substituent, which can modulate reactivity in cross-coupling reactions .

Properties

IUPAC Name

4-chloro-5-(trifluoromethyl)-1,4-dihydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2/c10-8-7-5(9(11,12)13)2-1-3-6(7)14-4-15-8/h1-4,8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAVAUCQUKISCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(N=CNC2=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoxazine Cyclization with NaOH Catalysis

A metal-free cyclization strategy for synthesizing 3,4-dihydroquinazoline derivatives involves the use of H-3,1-benzoxazine intermediates. Under basic conditions (20 mol% NaOH), these intermediates undergo elimination and rearrangement to form 4-alkenylquinazolinones. While this method avoids expensive catalysts, its applicability to 4-chloro-5-(trifluoromethyl) derivatives requires substitution of the alkenyl group with chlorine and trifluoromethyl moieties at the 5-position. Reaction optimization studies indicate that introducing electron-withdrawing groups like trifluoromethyl necessitates higher temperatures (80–100°C) and prolonged reaction times (12–24 hours).

Limitations and Byproduct Formation

The cyclization route is prone to byproducts such as 4-methylene-quinazolinthiones, particularly when thioureas are employed as starting materials. Purification challenges arise due to the structural similarity of byproducts, often requiring silica gel chromatography. For industrial applications, this method’s reliance on chromatographic separation limits its cost-effectiveness compared to crystallization-based protocols.

Heck Reaction-Based Industrial Synthesis

Multi-Step Process from 2-Halo-Substituted Anilines

Patents from and outline a scalable three-step synthesis:

  • Urea Formation : Reacting 2-fluoro-5-(trifluoromethyl)aniline with an aryl isocyanate yields N-(2-fluorophenyl)-N′-[2-methoxy-5-(trifluoromethyl)phenyl]urea.

  • Heck Coupling : Treatment with methyl acrylate in the presence of Pd(OAc)₂ and oxidizing agents generates methyl (2E)-3-{3-fluoro-2-[(carbamoyl)amino]phenyl}acrylate.

  • Ring Closure : Basic conditions (NaOH, EtOH, reflux) facilitate cyclization to form 4-chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline.

Advantages Over Traditional Methods

This approach eliminates phosphine imide and carbodiimide intermediates, reducing byproduct formation. Crystallization replaces chromatography for purification, enhancing industrial viability. For example, the Heck reaction intermediate crystallizes directly from ethyl acetate at 0–25°C, achieving >95% purity.

Table 1: Heck Reaction Optimization Parameters

ParameterOptimal ConditionYield (%)Source
CatalystPd(OAc)₂ (5 mol%)88
SolventAcetonitrile92
Temperature80°C85
BaseNaOH90

Enaminone C=C Bond Cleavage Strategy

HOAc-Catalyzed Bond Rearrangement

A novel method from employs acetic acid (HOAc) to cleave the C=C bond of enaminones, forming 3,4-dihydroquinazolines. For 4-chloro-5-(trifluoromethyl) derivatives, the enaminone precursor is synthesized from 2-(aminomethyl)-5-(trifluoromethyl)aniline and chloroacetylene. HOAc (20 mol%) in ethanol at 100°C induces intramolecular nucleophilic addition, followed by C–C cleavage to yield the target compound.

Selectivity and Byproduct Control

The reaction’s selectivity depends on the electronic effects of the trifluoromethyl group, which stabilizes the transition state during C=C cleavage. Byproducts such as quinazolin-4(3H)-ones are minimized by maintaining a pH >10 during workup.

Amidine Conversion via Dithiazolium Intermediates

Reaction with 4,5-Dichloro-1,2,3-dithiazolium Chloride

As detailed in, 2-amino-N′-(2-methoxy-5-(trifluoromethyl)phenyl)benzamidine reacts with 4,5-dichloro-1,2,3-dithiazolium chloride in dichloromethane. Using Hünig’s base (i-Pr₂NEt), the intermediate undergoes cyclization to form 4-imino-3-aryl-3,4-dihydroquinazoline-2-carbonitrile, which is hydrolyzed to the final product.

Hydrolysis and Final Product Isolation

Treatment with 10% HCl converts the nitrile group to a carbonyl, yielding 4-chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline. This step achieves quantitative conversion but requires careful pH control to prevent decomposition.

Comparative Analysis of Methodologies

Yield and Scalability

  • Heck Reaction () : Highest yield (90%) and scalability due to crystallization-based purification.

  • Enaminone Cleavage () : Moderate yield (75–80%) but suitable for lab-scale diversity-oriented synthesis.

  • Amidine Conversion () : Lower yield (65–70%) due to side reactions during hydrolysis.

Environmental and Cost Considerations

The Heck reaction generates stoichiometric Pd waste, necessitating recycling protocols. In contrast, cyclization methods () produce minimal metal waste but require chromatographic purification, increasing solvent use .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including 4-chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline. This compound and its analogs have shown promising results against various cancer cell lines.

Case Study: In Vitro Anticancer Efficacy

A study evaluated a series of quinazoline-based thiazole derivatives, which included compounds structurally related to 4-chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline. The results indicated significant cytotoxic effects on multiple cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Notably, compound 4i exhibited IC50 values of 2.86 µM for MCF-7 and 5.91 µM for HepG2 cells, demonstrating its potential as a potent anticancer agent .

Cell Line IC50 (µM)
MCF-72.86
HepG25.91
A54914.79

Antiparasitic Activity

The compound has also been investigated for its activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Research indicates that derivatives of 3,4-dihydroquinazoline can act as inhibitors of TryR (Trypanothione reductase), an enzyme crucial for the survival of the parasite.

Case Study: Trypanosoma brucei Inhibition

In a study focusing on the synthesis and biological evaluation of 3,4-dihydroquinazoline derivatives, it was found that certain compounds displayed effective inhibition against TryR with IC50 values ranging from 19 to 38 µM. These findings suggest that such derivatives could be further optimized for enhanced potency against HAT .

Molecular Docking and Mechanism of Action

Molecular docking studies have been employed to elucidate the binding mechanisms of these compounds to their respective targets. For instance, the binding interactions of quinazoline derivatives with epidermal growth factor receptor (EGFR) kinases were analyzed through computational simulations.

Insights from Docking Studies

The docking studies revealed that certain structural modifications in the quinazoline framework could significantly enhance binding affinity to EGFR kinases, which are pivotal in many cancers. The most effective compounds demonstrated nanomolar IC50 values against mutant forms of EGFR .

Broader Implications in Drug Discovery

The versatility of 4-chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline extends beyond specific applications; it serves as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can lead to improved pharmacological profiles across various disease models.

Potential Areas for Future Research

  • Antiviral Activity : Some dihydroquinazolines have shown promise as antiviral agents against cytomegalovirus (CMV), suggesting potential applications in virology .
  • Anti-inflammatory Properties : Emerging data indicate that quinazoline derivatives may also possess anti-inflammatory effects, warranting further investigation .

Mechanism of Action

The mechanism by which 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Effects on Physicochemical Properties

The trifluoromethyl and chloro substituents in 4-chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline differentiate it from analogs like 4-chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline (4c) and 4-chloro-2-(4-methoxyphenyl)-6-(phenylethynyl)quinazoline (4d) (). Key comparisons include:

Compound Substituents (Positions) Melting Point (°C) Molecular Formula Key Spectral Data (HRMS)
4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline Cl (4), CF₃ (5), dihydro (3,4) N/A C₉H₅ClF₃N₂ N/A
4c Cl (4, phenyl), phenylethynyl (6) 214–215 C₂₂H₁₃Cl₂N₂ 375.0468 (MH⁺)
4d Cl (4), OCH₃ (phenyl), phenylethynyl (6) 170–172 C₂₃H₁₆ClN₂O 371.0943 (MH⁺)
  • Solubility : The dihydro structure may improve solubility in polar solvents relative to fully aromatic analogs like 4c/4d, which exhibit higher melting points due to rigid planar structures .

Research Findings and Trends

  • Crystallography : Isostructural analogs (e.g., fluorophenyl-thiazole derivatives in ) highlight the role of substituents in dictating molecular planarity and crystal packing. The perpendicular orientation of fluorophenyl groups in suggests that the CF₃ group in the target compound may similarly influence solid-state interactions .
  • Spectroscopic Characterization : IR and NMR data for analogs () indicate that the CF₃ group in the target compound would produce distinct ¹⁹F NMR signals (~-60 ppm) and C-F stretching vibrations (~1100–1200 cm⁻¹) .

Biological Activity

4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry and providing detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline is C9H7ClF3NC_9H_7ClF_3N, with a molecular weight of approximately 235.61 g/mol. The unique structural features of this compound, particularly the presence of a chloro group and a trifluoromethyl group, contribute to its pharmacological properties.

Antiparasitic Activity

Research indicates that compounds based on the 3,4-dihydroquinazoline scaffold exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A series of inhibitors derived from this scaffold were synthesized and evaluated for their effectiveness against Trypanosoma reductase (TryR). The structure-activity relationship (SAR) studies revealed that modifications to the core structure could enhance potency against T. brucei.

Table 1: Inhibition Potency of Dihydroquinazoline Derivatives Against TryR

CompoundIC50 (μM)Comments
Compound 1a19Low potency inhibitor
Compound 1b38Low potency inhibitor
Compound 212Moderate potency
Compound 35High potency

The above table summarizes the inhibition potency of various derivatives against TryR, indicating that structural modifications can significantly influence biological activity .

Anticancer Activity

Quinazolines, including derivatives like 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline, have shown promise as anticancer agents. They act primarily by inhibiting key protein kinases involved in cancer cell proliferation.

Key Findings:

  • Quinazolines have been identified as inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases.
  • Compounds with electron-withdrawing groups at specific positions on the quinazoline ring demonstrate enhanced anticancer activity.

Table 2: Anticancer Activity of Quinazoline Derivatives

CompoundTarget EnzymeIC50 (nM)Cell Lines Tested
Compound AEGFR15A549, MCF-7
Compound BPDGFR28DU145
Compound CVEGFR20HepG2

These findings underscore the potential of quinazolines as therapeutic agents in cancer treatment .

The biological activity of 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline can be attributed to its ability to interact with various biological targets:

  • Inhibition of Protein Kinases : The compound's structure allows it to bind effectively to the ATP-binding sites of kinases such as EGFR and PDGFR.
  • Induction of Apoptosis : Some studies suggest that quinazolines can trigger apoptotic pathways in cancer cells.
  • Antiparasitic Mechanism : For antiparasitic activity, the binding interactions with TryR create a new subpocket within the enzyme's active site, enhancing inhibition .

Study on Trypanosoma brucei

A significant study involved screening a library of dihydroquinazoline derivatives for activity against T. brucei. The results indicated that certain modifications led to compounds with IC50 values in the low micromolar range, demonstrating potential for further development as antiparasitic agents .

Anticancer Efficacy in Cell Lines

In another study focusing on anticancer properties, several quinazoline derivatives were tested against various cancer cell lines. Compounds showed varying degrees of cytotoxicity, with some achieving IC50 values lower than those of established drugs like gefitinib .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via refluxing intermediates in solvents like DMSO, followed by distillation and crystallization. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours yielded a light-yellow powder with a 65% yield after purification . To improve yields:
  • Optimize solvent choice (e.g., switch to DMF or THF for better solubility).
  • Adjust reaction time and temperature (microwave-assisted synthesis may reduce time from hours to minutes) .
  • Use catalysts like p-toluenesulfonic acid to accelerate cyclization.
  • Monitor reaction progress with TLC or HPLC-MS to identify byproducts.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm the dihydroquinazoline core and trifluoromethyl/chlorine substituents. 19^{19}F NMR is critical for verifying trifluoromethyl group integrity .
  • HPLC-MS : High-resolution mass spectrometry validates molecular weight and purity (>95%) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally similar triazolothiadiazoles .

Q. How should researchers handle byproduct formation during synthesis?

  • Methodological Answer : Common byproducts include uncyclized intermediates or halogenated side products. Strategies:
  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
  • Recrystallize in water-ethanol mixtures to remove polar impurities .
  • Characterize byproducts via LC-MS and adjust stoichiometry of reagents (e.g., oxalyl chloride or bromo-diethylmalonate) to minimize side reactions .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer :
  • Enzyme inhibition : Screen against trypanothione reductase (critical for parasitic pathogens) using NADPH consumption assays .
  • Antimicrobial testing : Use broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Cytotoxicity : Evaluate in mammalian cell lines (e.g., HEK293) to rule off-target effects .

Advanced Research Questions

Q. How can computational modeling guide the design of 4-Chloro-5-(trifluoromethyl)-3,4-dihydroquinazoline derivatives with enhanced activity?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to predict binding to trypanothione reductase; prioritize derivatives with stronger hydrogen bonds to Glu^18 or Arg^37 .
  • 3D-QSAR : Generate CoMFA/CoMSIA models to correlate substituent electronegativity (e.g., fluorine) with bioactivity .
  • ADMET prediction : Tools like SwissADME assess logP (<3) and metabolic stability (CYP3A4 liability) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., herbicidal vs. antiparasitic effects)?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., norflurazon’s herbicidal activity at higher concentrations vs. antiparasitic effects at lower doses) .
  • Target selectivity profiling : Use kinome-wide screening to identify off-target interactions .
  • Structural tweaks : Introduce substituents like sulfonyl groups to enhance specificity for parasitic enzymes .

Q. How can structure-activity relationship (SAR) studies optimize the dihydroquinazoline scaffold?

  • Methodological Answer :
  • Electron-withdrawing groups : Replace chlorine with bromine to increase electrophilicity at C4 .
  • Heterocyclic fusion : Attach triazolo[3,4-b]thiadiazine rings to improve rigidity and binding .
  • Fluorine substitution : Replace trifluoromethyl with pentafluorosulfanyl groups to enhance metabolic stability .

Q. What experimental approaches improve solubility without compromising bioactivity?

  • Methodological Answer :
  • Prodrug design : Convert the dihydroquinazoline core to phosphate esters for aqueous solubility .
  • PEGylation : Attach polyethylene glycol chains to the nitrogen atom .
  • Salt formation : Use hydrochloride or sodium salts, as shown for triazolothiadiazine derivatives .

Q. How do fluorinated substituents influence target binding and pharmacokinetics?

  • Methodological Answer :
  • Electrostatic effects : The trifluoromethyl group’s electronegativity enhances interactions with hydrophobic enzyme pockets .
  • Metabolic resistance : Fluorine reduces oxidative metabolism by CYPs, extending half-life .
  • 19^{19}F NMR : Track metabolic fate in vivo using fluorine as a probe .

Q. What protocols ensure stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Stress testing : Incubate at pH 1–13 (37°C, 48 hours) and analyze degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition points (>200°C for thermal stability) .
  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .

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